1-Nitroso-4-phenylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-nitroso-4-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-11-13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISCVUKZOKHQGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162408 | |
| Record name | Piperazine, 1-nitroso-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14340-33-1 | |
| Record name | 1-Nitroso-4-phenylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14340-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-nitroso-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014340331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 1-nitroso-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Studies of 1 Nitroso 4 Phenylpiperazine
Established Synthetic Pathways to 1-Nitroso-4-phenylpiperazine
Nitrosation Reactions of 4-Phenylpiperazine Precursors
The most common and direct method for the synthesis of this compound involves the nitrosation of its precursor, 4-phenylpiperazine. metu.edu.tr This reaction is typically carried out by treating 4-phenylpiperazine with a nitrosating agent, such as sodium nitrite (B80452), in an acidic medium. metu.edu.tr The fundamental mechanism involves the reaction of the secondary amine group of the piperazine (B1678402) ring with a nitrosating species generated in situ from the nitrosating agent under acidic conditions. europa.eu
The general reaction can be represented as follows:
C₁₀H₁₄N₂ + HNO₂ → C₁₀H₁₃N₃O + H₂O
This process necessitates the presence of three key factors: a nitrosatable amine (4-phenylpiperazine), a nitrosating agent, and conditions that are conducive to the N-nitrosamine formation. acs.org
Optimization of Reaction Parameters in this compound Synthesis
The successful synthesis of this compound with high yield and purity hinges on the meticulous optimization of several reaction parameters. These include the influence of acidic conditions, temperature, pH control, and the choice of the nitrosating agent.
Acidic conditions are crucial for the generation of the active nitrosating species from agents like sodium nitrite. mdpi.com The pKa of the nitrous acid/nitrite equilibrium is approximately 3.4, meaning that at a pH around this value, a significant portion of the nitrite exists in its reactive, protonated form. europa.eu The choice of acid can significantly impact the reaction kinetics. Strong acids like hydrochloric acid (HCl) promote rapid nitrosation by ensuring strong protonation, though they may also risk substrate decomposition. Milder acids, such as acetic acid, offer a gentler reaction environment suitable for sensitive substrates, albeit with potentially slower reaction rates. Studies have shown that acidic formulations, particularly in the presence of water, promote nitrosation. acs.orgajpsonline.com
| Acid | Effect on Nitrosation |
| Hydrochloric Acid (HCl) | Provides strong protonation, leading to rapid nitrosation. |
| Acetic Acid | Results in milder reaction conditions, suitable for acid-sensitive substrates. |
Precise control of temperature and pH is paramount for maximizing the yield and purity of this compound. Nitrosation reactions are often conducted at low temperatures, typically between 0-5°C, to control the reaction rate and minimize the formation of byproducts. Maintaining a specific pH range is also critical. For instance, a pH of 5-6 has been utilized in the synthesis of this compound. metu.edu.tr Generally, pH values between 3 and 5 are considered high-risk for nitrosamine (B1359907) formation, while pH levels above 7 are considered low-risk. usp.org However, it's important to note that nitrosation can still occur at neutral or even basic pH, especially in the presence of catalysts like formaldehyde. acs.orgusp.org
| Parameter | Optimal Range/Condition | Rationale |
| Temperature | 0-5°C | Controls reaction rate and minimizes byproduct formation. |
| pH | 5-6 | Facilitates the formation of the desired product. metu.edu.tr |
The choice of nitrosating agent is a key determinant in the synthesis of this compound. Sodium nitrite (NaNO₂) is the most commonly employed reagent for this purpose, typically used in an acidic aqueous solution. metu.edu.tr Under acidic conditions, sodium nitrite is converted to nitrous acid (HNO₂), which then forms the active nitrosating species, such as dinitrogen trioxide (N₂O₃) or the nitrosonium cation (NO⁺). mdpi.com Other nitrosating agents that can be used include nitrosyl halides and nitrosonium salts. cardiff.ac.uk The reactivity of the nitrosating agent directly influences the rate and efficiency of the nitrosation reaction.
| Nitrosating Agent | Description |
| Sodium Nitrite (NaNO₂) | Most common reagent, used in acidic solutions to generate nitrous acid in situ. metu.edu.tr |
| Nitrosyl Halides | Alternative nitrosating agents. cardiff.ac.uk |
| Nitrosonium Salts | Alternative nitrosating agents. cardiff.ac.uk |
Alternative Synthetic Strategies for this compound
While direct nitrosation of 4-phenylpiperazine is the predominant synthetic route, alternative strategies can be employed. One such approach involves a two-step process of reductive amination followed by nitrosation. This method is particularly useful when direct nitrosation proves to be inefficient. In this strategy, a suitable precursor is first subjected to reductive amination to introduce the phenylpiperazine moiety, followed by a selective nitrosation step.
Another emerging alternative is the use of flow electrochemistry for the N-nitrosation of secondary amines. researchgate.net This method offers a milder and more sustainable approach, avoiding the need for harsh acids or other toxic chemicals by using readily available sodium nitrite in an electrochemical cell. researchgate.net This technique has been successfully applied to a variety of cyclic and acyclic secondary amines. researchgate.net
Mechanistic Investigations of this compound Formation
The formation of this compound from its precursor, 4-phenylpiperazine, is a classic example of N-nitrosation. Mechanistic investigations are crucial for understanding the reaction pathways, identifying key intermediates, and optimizing reaction conditions for either its synthesis or its prevention as an impurity. acs.org
Kinetic Studies of Nitrosation Processes Leading to this compound
Kinetic studies are fundamental to quantifying the rate at which 4-phenylpiperazine is converted to its nitroso derivative. The nitrosation of secondary amines generally requires three primary factors: a nitrosatable amine, a nitrosating agent (typically derived from nitrite), and conditions that facilitate the reaction, most commonly an acidic pH. acs.org The reaction rate is significantly influenced by pH, temperature, and the concentrations of the amine and the nitrosating agent. nih.govnih.gov
While specific kinetic data for this compound is not extensively published, valuable insights can be drawn from studies on the parent piperazine and closely related analogues. For instance, kinetic studies on the formation of N-nitrosopiperazine from piperazine and nitrite in aqueous solutions have demonstrated that the reaction is first order with respect to nitrite, the piperazine carbamate (B1207046) species, and the hydronium ion concentration. nih.gov This indicates that the rate is highly dependent on the acidity of the medium. Acidic conditions are generally required to generate the active nitrosating species from nitrite. acs.org
Comparative studies have been conducted on the formation of N-nitroso-N'-phenylpiperazine (NPP), a structurally similar compound. These investigations revealed that the kinetics of NPP formation are significantly slower compared to the nitrosation of other amines like N-methylaniline. researchgate.netusp.org This suggests that the electronic and steric properties of the phenylpiperazine moiety influence its reactivity. The basicity of the amine is a key factor; less basic amines often exhibit faster nitrosation kinetics. acs.org Experimental studies on related secondary amines confirm that the risk of N-nitrosamine formation becomes significant in solutions at a pH below 6 and at higher concentrations of nitrite. researchgate.net
| Parameter | Value/Order | Conditions | Source |
|---|---|---|---|
| Reaction Order in Nitrite | First Order | 0.1 to 5 M Piperazine, 0.001 to 0.8 mol CO2/mol PZ, 50 to 135 °C | nih.gov |
| Reaction Order in Piperazine Carbamate | First Order | ||
| Reaction Order in Hydronium Ion (H₃O⁺) | First Order | ||
| Activation Energy (Ea) | 84 ± 2 kJ/mol | Not specified | nih.gov |
| Rate Constant (k) | 8.5 × 10³ ± 1.4 × 10³ dm⁶ mol⁻² s⁻¹ | at 100 °C | nih.gov |
Computational Chemistry Approaches to Reaction Mechanism Elucidation
Computational chemistry provides powerful tools for dissecting the intricate details of reaction mechanisms that may be difficult to observe experimentally. nih.govmissouri.edu Methods like Density Functional Theory (DFT) are widely used to model the nitrosation process, calculate the energies of reactants, transition states, and products, and thereby map out the most likely reaction pathways. missouri.edu
For the formation of this compound, computational studies would typically model the reaction between 4-phenylpiperazine and a nitrosating agent, such as dinitrogen trioxide (N₂O₃), which forms from nitrous acid in acidic media. eeer.org The calculations can elucidate the structure of the transition state—the highest energy point along the reaction coordinate—and determine the activation energy barrier. A lower activation barrier corresponds to a faster reaction rate.
Studies on analogous systems, such as the nitrosation of pyrrolidine (B122466) and other cyclic imines, have employed hybrid DFT methods (e.g., B3LYP) to explore the potential energy surface of the reaction. missouri.edu These theoretical investigations analyze various possible pathways, including stepwise, acid-catalyzed additions and subsequent rearrangements or decompositions. missouri.edu Computational analysis can also reveal the stability of different isomers, such as the rotational isomers (rotamers) of the resulting N-nitroso compound, and the energy required for their interconversion. chemrxiv.orgacs.org This is relevant as only one rotamer may be active for subsequent reactions. chemrxiv.orgorganic-chemistry.org Such computational models help to explain how even subtle structural differences in the amine precursor can drastically affect the site and extent of nitrosation. nih.gov
| Computational Method | Application/Information Gained | Example System | Source |
|---|---|---|---|
| Density Functional Theory (DFT) / B3LYP | Calculation of transition state structures, activation energy barriers, and reaction pathways. | Nitrosation of pyrroline, imidazoline, and oxazoline. | missouri.edu |
| Quantum Chemical Calculations | Studying the influence of reactant configurations (e.g., cis/trans isomers of HNO₂) on the reaction mechanism. | N-nitrosodimethylamine (NDMA) formation. | eeer.org |
| (Q)SAR Models | Predicting the likelihood and extent of N-nitrosamine formation based on molecular structure. | Pharmaceutical compounds. | nih.gov |
| Rotamer Interconversion Analysis | Describing the energetics of interconversion between different rotational isomers of a nitroso compound. | A novel nitrosating reagent. | acs.orgorganic-chemistry.org |
Industrial Scale-Up and Process Chemistry Considerations for this compound Production
The transition from a laboratory-scale synthesis to industrial production of this compound involves significant process chemistry considerations. The primary goals are to ensure efficiency, cost-effectiveness, high yield, product purity, and safety. The high cost of many piperazine derivatives is often a direct consequence of challenging preparation methods, making process optimization a critical industrial activity. mdpi.com
A key challenge in the synthesis of monosubstituted piperazines is preventing disubstitution. Traditional methods often involve multi-step procedures using protecting groups, which adds complexity and cost. mdpi.comnih.gov Modern industrial approaches favor simplified, one-pot procedures that eliminate the need for protection and deprotection steps. mdpi.com For the nitrosation step itself, precise control over reaction parameters is crucial. Based on processes for similar compounds like 1-nitroso-4-methylpiperazine, this includes maintaining optimal temperature ranges (e.g., 80-100 °C for methylation steps) and pH (e.g., pH 6-7) to maximize yield and minimize side reactions. google.com
Catalysis plays a vital role in industrial synthesis. The use of heterogeneous catalysts, such as metal ions supported on polymeric resins, is advantageous as they can be easily separated from the reaction mixture by filtration and potentially reused, aligning with green chemistry principles. mdpi.com Similarly, the use of metal-based ionic liquids has been explored to enhance reaction efficiency and catalyst recyclability in the synthesis of piperazine derivatives. gyanvihar.org
Purification of the final product is another major consideration. Industrial processes aim to minimize the need for costly and time-consuming techniques like column chromatography. nih.gov Instead, methods like extraction and distillation are preferred. google.com For example, a patented process for a related compound involves extracting the product with a solvent like chloroform, followed by evaporation and vacuum distillation to isolate the pure compound. google.com
| Consideration | Objective / Method | Source |
|---|---|---|
| Reaction Strategy | Employ one-pot synthesis to avoid multi-step protection/deprotection, reducing cost and complexity. | mdpi.com |
| Parameter Control | Optimize and strictly control temperature, pH, and molar ratios to maximize yield and purity. | google.com |
| Catalysis | Use recyclable heterogeneous catalysts or ionic liquids to improve efficiency and sustainability. | mdpi.comgyanvihar.org |
| Purification | Utilize scalable methods like extraction and distillation over less efficient methods like chromatography. | nih.govgoogle.com |
| Yield Optimization | Develop efficient preparation methods to overcome low yields that contribute to high product cost. | mdpi.comgoogle.com |
Biological Activities and Molecular Mechanisms of 1 Nitroso 4 Phenylpiperazine
Genotoxicity and Mutagenicity Research of 1-Nitroso-4-phenylpiperazine
The genotoxicity and mutagenicity of N-nitroso compounds are of significant concern due to their potential to cause DNA damage and induce mutations, which are critical events in the initiation of cancer. Research into this compound, a member of the nitrosamine (B1359907) class, has sought to elucidate these effects through various testing systems.
In Vitro Genotoxicity Assessments (e.g., Ames Test Modifications)
The Ames test, or bacterial reverse mutation assay, is a widely used method for assessing the mutagenic potential of chemical compounds. For many nitrosamines, standard Ames test conditions have shown reduced sensitivity. europa.eu Consequently, modified protocols, often referred to as "enhanced Ames tests," have been developed and are recommended for this class of compounds. europa.eu These modifications typically involve the use of different metabolic activation systems, such as liver S9 fractions from different species (e.g., rat and hamster), and adjustments to the pre-incubation time. europa.eunih.govusp.org
While specific Ames test data for this compound is limited in the public domain, the general approach for testing nitrosamines provides a framework for its likely assessment. For instance, studies on other nitrosamines like N-nitroso propranolol (B1214883) (NNP) have demonstrated that the choice of the S9 fraction can be critical, with hamster liver S9 being more effective than rat liver S9 in bio-transforming the compound into a mutagen. nih.govresearchgate.net Research has also highlighted the importance of including a variety of bacterial tester strains, such as Salmonella typhimurium TA98, TA100, TA1535, and Escherichia coli WP2 uvrA (pKM101), to detect different types of mutations. europa.eunih.govusp.org It has been noted that a combination of TA1535 and WP2 uvrA(pKM101) can detect all mutagenic nitrosamines in some studies. usp.org
The mutagenicity of several nitroso derivatives of piperazine (B1678402) has been demonstrated in Salmonella typhimurium, requiring metabolic activation. nih.gov This suggests that this compound would also likely require metabolic activation to exhibit mutagenic properties in such an assay.
Table 1: Recommended Conditions for Enhanced Ames Testing of Nitrosamines
| Parameter | Recommendation | Rationale |
|---|---|---|
| Assay Type | Pre-incubation method | To allow for interaction between the test compound, S9 mix, and bacteria before plating. nih.gov |
| S9 Fraction | Both rat and hamster liver S9 | Different species can have varying metabolic capabilities for activating nitrosamines. nih.govusp.org |
| S9 Concentration | 30% | Higher S9 concentrations have been shown to produce greater mutagenic responses for some nitrosamines. usp.org |
| Tester Strains | S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) | To detect a broad range of mutational events (frameshift and base-pair substitutions). europa.eu |
In Vivo Mutagenicity Studies and DNA Damage Induction
A key mechanism by which nitrosamines exert their genotoxic effects is through the formation of DNA adducts. This process involves metabolic activation, often by cytochrome P450 (CYP) enzymes, to form highly reactive electrophilic species, such as diazonium ions. researchgate.netsemanticscholar.org These reactive intermediates can then covalently bind to nucleophilic sites on DNA bases, forming DNA adducts. semanticscholar.org
The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. semanticscholar.org If not repaired, these adducts can lead to miscoding during DNA replication, resulting in permanent mutations in the genetic material. researchgate.netmdpi.com For example, the formation of O⁶-methylguanine from methylating nitrosamines is a well-studied pro-mutagenic lesion. mdpi.com The specific types of DNA adducts formed by this compound would depend on the nature of the reactive electrophile generated during its metabolism. The presence of the phenylpiperazine moiety suggests that the resulting DNA adducts could be bulkier than those formed by simpler nitrosamines.
The formation of DNA adducts triggers cellular DNA repair mechanisms, which attempt to remove the damage and restore the integrity of the genome. The efficiency and fidelity of these repair pathways can significantly influence the ultimate outcome of exposure to a genotoxic agent. If the rate of adduct formation overwhelms the repair capacity, or if the repair process itself is error-prone, mutations can become fixed in the DNA.
Persistent DNA adducts can lead to genomic instability, a hallmark of cancer cells, which can manifest as an increased rate of mutations, chromosomal aberrations, and aneuploidy. The chronic presence of DNA damage can activate cellular stress responses and, in some cases, lead to apoptosis (programmed cell death). science.gov However, if these fail, the accumulation of genetic alterations can drive the transformation of normal cells into cancerous ones.
Carcinogenic Potential and Organotropism Studies of this compound
The carcinogenic potential of N-nitroso compounds is well-established, with many members of this class shown to be carcinogenic in various animal species. researchgate.netnih.gov The specific target organs for tumor induction, a phenomenon known as organotropism, can vary depending on the chemical structure of the nitrosamine, its metabolic activation pathways, and the route of administration. nih.gov
Carcinogenesis Models and Tumorigenic Effects
Animal bioassays are the primary models for assessing the carcinogenic potential of chemicals. For nitrosamines, these studies have revealed a wide range of target organs, including the liver, esophagus, bladder, and nasal cavity. nih.govnih.gov
For instance, studies on the related compound 1-nitroso-4-methylpiperazine have shown it to be a potent nasal carcinogen in rats when administered via inhalation. nih.gov This highlights the importance of the route of exposure in determining the site of tumor development. The carcinogenic effects of N-nitroso compounds are often correlated with their mutagenic potency. nih.gov It is hypothesized that the carcinogenic potential of this compound would be linked to its ability to be metabolically activated into a DNA-damaging agent. ontosight.ai
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-nitroso propranolol (NNP) |
| 1-nitroso-4-methylpiperazine |
| O⁶-methylguanine |
| Salmonella typhimurium |
Comparative Carcinogenicity with Structurally Related N-Nitrosamines
N-nitrosamines are a class of compounds known for their carcinogenic potential, with many being classified as probable human carcinogens. acs.org Their carcinogenicity often requires metabolic activation to form alkylating agents that can damage DNA. wikipedia.org The structure of a specific N-nitrosamine influences its carcinogenic activity.
While comprehensive carcinogenicity data for this compound (N-NPPz) is limited, comparisons with structurally similar N-nitrosamines offer some insights. acs.org For instance, N-nitrosopiperidine (NPIP) and N-nitrosodimethylamine (NDMA) are well-documented carcinogens. frontiersin.orgfrontiersin.org N-Nitrosodiethylamine is also reasonably anticipated to be a human carcinogen based on extensive evidence from animal studies. nih.gov
Structurally, N-NPPz contains a piperazine ring, which differs from the piperidine (B6355638) ring in NPIP. This structural difference, specifically the additional nitrogen atom in the piperazine ring, can alter the compound's basicity and metabolic stability, which may, in turn, affect its carcinogenic profile. Studies on other piperazine-derived nitrosamines, such as 1-nitroso-4-methylpiperazine (NMPz), have shown potent carcinogenic effects, particularly in the nasal cavity of rats when inhaled. nih.gov
The presence of a phenyl group, as in N-NPPz, can also influence carcinogenicity. For example, N-nitrosomethylaniline, which contains a phenyl group, has been reported to be carcinogenic. frontiersin.org The electronic and steric effects of such substituents can impact the molecule's reactivity and its interaction with biological targets. frontiersin.org
It is important to note that the target organ for N-nitrosamine-induced carcinogenicity can vary significantly between different compounds and animal species. acs.org For example, while the esophagus is a common target for many N-nitroso compounds in rats, this is not the case in hamsters. acs.org
Table 1: Comparison of Structurally Related N-Nitrosamines
| Compound Name | Key Structural Features | Reported Carcinogenicity |
| This compound (N-NPPz) | Piperazine ring, phenyl group | Limited data available. |
| N-Nitrosopiperidine (NPIP) | Piperidine ring | Carcinogenic. frontiersin.orgfrontiersin.org |
| N-Nitrosodimethylamine (NDMA) | Two methyl groups | Potent carcinogen. frontiersin.orgfrontiersin.org |
| 1-Nitroso-4-methylpiperazine (NMPz) | Piperazine ring, methyl group | Potent nasal carcinogen in rats. nih.gov |
| N-Nitrosomethylaniline | Phenyl group, methyl group | Reported to be carcinogenic. frontiersin.org |
Cellular and Subcellular Effects of this compound
The biological activity of this compound extends to the cellular and subcellular levels, where it can modulate fundamental processes such as cell survival and signaling.
Apoptosis Induction and Cell Viability Modulation
Research indicates that this compound can influence cell viability and induce apoptosis, or programmed cell death. In vitro studies have demonstrated its ability to decrease the viability of cancer cell lines. This effect is often dose-dependent. The induction of apoptosis is a key mechanism for its anticancer potential. Studies have shown that it can trigger apoptosis in breast and colon cancer cells through the activation of caspase pathways. The cleavage of caspases, such as Caspase-3, is a hallmark of apoptosis. chemrxiv.org
Perturbation of Cellular Signaling Pathways
The biological effects of this compound are also linked to its ability to interfere with cellular signaling pathways. The nitroso group is a reactive moiety that can lead to modifications of proteins and nucleic acids, thereby altering their function and disrupting normal signaling cascades. This can include the inhibition of specific enzymes, which in turn affects metabolic pathways. The ability of this compound to modify cellular signaling pathways contributes to its potential as a candidate for further investigation in therapeutic development.
Interaction with Macromolecular Targets beyond DNA (e.g., Proteins)
The reactivity of the nitroso group in this compound facilitates its interaction with various macromolecular targets within the cell, not limited to DNA. ontosight.ai It can form covalent bonds with nucleophilic sites in proteins. This interaction can lead to modifications that alter protein function and enzyme activity. Such protein modifications can trigger cellular stress responses, which, depending on the conditions, may lead to apoptosis or necrosis.
Antimicrobial Efficacy Investigations of this compound
In addition to its effects on mammalian cells, this compound has been investigated for its potential to combat microbial pathogens.
Spectrum of Antimicrobial Activity
Studies have revealed that this compound exhibits antimicrobial properties. It has shown significant inhibitory activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. The piperazine ring itself is a structural motif found in various compounds with a broad spectrum of pharmacological activities, including antibacterial and antifungal effects. derpharmachemica.com For instance, some piperazine derivatives have shown activity against Mycobacterium tuberculosis. vulcanchem.com The presence of the nitroso group is also a feature in other compounds that exhibit antimicrobial activity. longdom.org
Table 2: Investigated Antimicrobial Activity of this compound
| Microorganism | Type | Reported Activity |
| Staphylococcus aureus | Gram-positive bacterium | Significant inhibition. |
| Escherichia coli | Gram-negative bacterium | Significant inhibition. |
Proposed Antimicrobial Mechanisms of Action
While the antimicrobial properties of various piperazine derivatives have been a subject of scientific inquiry, the precise molecular mechanisms underlying the action of this compound are not yet fully elucidated. nih.govresearchgate.net Research into related N-nitroso compounds and other phenylpiperazine derivatives, however, allows for the proposal of several potential mechanisms through which it may exert its antimicrobial effects. nih.gov These proposed actions primarily revolve around the reactivity of the nitroso group and the structural contribution of the phenylpiperazine moiety.
The biological activity of N-nitroso compounds is often attributed to their capacity to form covalent bonds with nucleophilic sites within crucial biological macromolecules like proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity and the induction of cellular stress responses.
Interaction with DNA and Nucleic Acids
A prominent proposed mechanism for related N-nitroso compounds involves direct interaction with bacterial DNA. The nitroso group can lead to the formation of adducts with DNA bases. This chemical modification can result in DNA damage and mutations, disrupting essential cellular processes such as replication and transcription and ultimately compromising bacterial viability. Studies on the related compound 1-Nitroso-4-phenylpiperidine have indicated that its mechanism of action involves such interactions with DNA.
Enzyme Inhibition and Protein Modification
The nitroso group of this compound can interact with nucleophilic residues (such as cysteine) in bacterial enzymes and other essential proteins. This covalent modification can alter the three-dimensional structure of the proteins, leading to the inhibition of their catalytic activity. By targeting key enzymes involved in metabolic pathways, cell wall synthesis, or other vital functions, the compound can effectively halt bacterial growth. mdpi.com
Potential Role of the Phenylpiperazine Moiety
The piperazine ring is a structural feature present in numerous compounds with established antimicrobial activity. nih.govlongdom.org The phenylpiperazine scaffold itself is recognized as a promising base for the development of new agents against various pathogens. nih.govresearchgate.net It is suggested that the lipophilicity and electronic properties conferred by this moiety can influence the compound's ability to penetrate bacterial cell membranes and interact with intracellular targets. nih.gov The additional nitrogen atom in the piperazine ring, when compared to piperidine analogs, increases the compound's basicity and may alter its metabolic stability, which can influence its biological interactions.
Table 1: Summary of Proposed Antimicrobial Mechanisms for this compound and Related Compounds
| Proposed Mechanism | Description | Supporting Evidence from Related Compounds |
|---|---|---|
| DNA Interaction | The nitroso group forms adducts with DNA bases, leading to DNA damage and mutations. | Observed in studies with 1-Nitroso-4-phenylpiperidine. |
| Enzyme Inhibition | Covalent bonding of the nitroso group to nucleophilic sites on enzymes alters their function, disrupting metabolic pathways. | A known mechanism for N-nitroso compounds. |
| Protein Modification | General modification of proteins through interaction with the nitroso group, leading to cellular stress. | A proposed mechanism for 1-nitroso-4-phenylpiperidin-4-ol. |
| Structural Contribution | The phenylpiperazine scaffold contributes to antimicrobial activity through its physicochemical properties. nih.govlongdom.org | Piperazine derivatives are widely studied for antimicrobial effects. nih.govresearchgate.net |
Table 2: Antimicrobial Activity of Related Phenylpiperazine Derivatives
| Compound | Target Organism | MIC (µM) |
| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium kansasii | 15.4 |
| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium kansasii | 15.0 |
| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium marinum | 15.0 |
| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | Fusarium avenaceum | 14.2 |
| Data sourced from a study on 1-(4-nitrophenyl)piperazine (B103982) derivatives, which are structurally related to the subject compound. nih.govresearchgate.net |
Analytical Chemistry Methodologies for 1 Nitroso 4 Phenylpiperazine
Development of Sensitive and Selective Detection Techniques
Sensitive detection techniques are paramount for identifying trace amounts of 1-Nitroso-4-phenylpiperazine. Methodologies often combine powerful separation techniques with highly selective detectors.
Chromatography is the cornerstone of separating this compound from other components in a sample. Liquid chromatography and gas chromatography, particularly when coupled with mass spectrometry, are the most powerful tools for this purpose. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used technique for the analysis of nitrosamine (B1359907) impurities due to its high sensitivity and selectivity. mdpi.comfrontiersin.org For analogous compounds like 1-methyl-4-nitrosopiperazine (B99963) (MNP), LC-MS/MS methods have been extensively developed and validated. mdpi.comfda.gov.twresearchgate.net These methods typically employ reverse-phase chromatography. For instance, a method for a related nitrosopiperazine compound utilized a phenyl-hexyl stationary phase column. fda.gov.tw The high polarity of some nitrosopiperazines can also make Hydrophilic Interaction Liquid Chromatography (HILIC) a suitable alternative for separation, particularly for samples in complex aqueous matrices. scholaris.ca Detection is achieved using a triple quadrupole mass spectrometer, which provides the sensitivity needed for trace-level determination. frontiersin.orgscholaris.ca
Table 1: Example LC-MS/MS Operating Conditions for Nitrosopiperazine Analysis
| Parameter | Condition | Source |
| Column | Poroshell 120 Phenyl Hexyl, 2.7 µm, 4.6 mm i.d. × 10 cm | fda.gov.tw |
| Column Temperature | 35°C | fda.gov.tw |
| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) in water, pH 9.0 | fda.gov.twhsa.gov.sg |
| Mobile Phase B | Methanol | fda.gov.twhsa.gov.sg |
| Flow Rate | 0.5 mL/min | fda.gov.tw |
| Injection Volume | 5 µL | fda.gov.tw |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | fda.gov.tw |
| Detection Mode | Multiple Reaction Monitoring (MRM) | fda.gov.twscholaris.ca |
| MRM Transition | e.g., for N-nitrosopiperazine: m/z 116.1 → 85.1 | scholaris.ca |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another established technique for nitrosamine analysis. mdpi.com While less commonly cited in recent literature for polar nitrosopiperazines compared to LC-MS/MS, it remains a viable method. The analysis of a related compound, 1-diphenylmethyl-4-nitrosopiperazine, utilized columns such as OV-17 and Silar 10C. nih.gov The successful application of GC-MS often depends on the volatility and thermal stability of the specific analyte. shimadzu.com
Spectroscopic methods are essential for the unambiguous identification and structural confirmation of this compound.
Mass Spectrometry (MS): MS, especially when coupled with chromatography, provides molecular weight and structural information. The mass spectrum for this compound is available in public databases. nih.gov In tandem mass spectrometry (MS/MS), specific fragmentation patterns are monitored. For example, the MRM transition for the parent compound N-nitrosopiperazine is m/z 116.1 → 85.1, corresponding to the loss of the nitroso group. scholaris.ca Similar characteristic fragments would be expected for this compound, aiding in its positive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the precise chemical structure of molecules. Both proton (¹H) and carbon-13 (¹³C) NMR have been used to characterize nitrosamine structures. nih.gov Studies on the parent compound, 1-phenylpiperazine (B188723), provide a basis for interpreting the spectra of its nitroso derivative. researchgate.net The introduction of the nitroso group would induce predictable chemical shifts in the signals of the adjacent protons and carbons of the piperazine (B1678402) ring.
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy can identify functional groups within a molecule. The FT-IR spectrum of 1-phenylpiperazine has been studied, showing characteristic peaks for the CH₂ stretching and bending modes of the piperazine ring. researchgate.net For this compound, an additional strong absorption band corresponding to the N=O stretching vibration would be a key identifying feature.
Quantification Strategies for Trace-Level Analysis
Accurate quantification at low concentrations is critical, given the potential concerns associated with nitrosamine impurities.
The primary strategy for sensitive and accurate quantification is the use of LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. frontiersin.orgfda.gov.tw This technique monitors specific precursor-to-product ion transitions, which dramatically reduces background noise and enhances selectivity, allowing for the quantification of analytes at parts-per-million (ppm) or even parts-per-billion (ppb) levels. mdpi.comresearchgate.net
A cornerstone of accurate quantification in complex matrices is the use of a stable isotope-labeled internal standard. mdpi.com For instance, deuterated analogues such as 1-methyl-4-nitrosopiperazine-d4 (MNP-d4) or N-nitrosopiperazine-d8 are used in the analysis of their respective unlabeled compounds. fda.gov.twscholaris.ca These internal standards co-elute with the analyte and experience similar matrix effects and ionization suppression, allowing for a more accurate calculation of the analyte's concentration. scholaris.cahsa.gov.sg
Any quantitative method must be rigorously validated to ensure its performance is suitable for its intended purpose. researchgate.netcleanchemlab.com Validation is performed in accordance with regulatory guidelines and typically assesses parameters such as specificity, linearity, range, accuracy, and precision. mdpi.comresearchgate.net
Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. mdpi.com
Linearity: The method should demonstrate a linear relationship between the instrumental response and the known concentration of the analyte over a specified range. For trace nitrosamine analysis, coefficients of determination (R²) are typically expected to be ≥0.999. mdpi.comhsa.gov.sg
Accuracy: Often determined through recovery studies, accuracy measures the closeness of the test results to the true value. For a related nitrosamine, recoveries were reported to be in the range of 100.38 ± 3.24%. mdpi.comresearchgate.net
Precision: This parameter expresses the closeness of agreement among a series of measurements. It is typically evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For trace analysis of a related nitrosamine, satisfactory relative standard deviation (RSD) values were below 2.6%. mdpi.com
Table 2: Example Validation Results for a Nitrosopiperazine LC-MS/MS Method
| Validation Parameter | Typical Result/Criteria | Source |
| Linearity (R²) | ≥0.999 | mdpi.com |
| Accuracy (Recovery) | 100.38 ± 3.24% | mdpi.comresearchgate.net |
| Intermediate Precision (RSD) | 2.52% | researchgate.net |
| Repeatability (RSD) | < 2.6% | mdpi.com |
Regulatory agencies have set stringent limits for nitrosamine impurities in products like pharmaceuticals. frontiersin.org This necessitates analytical methods with very low limits of detection (LOD) and quantitation (LOQ). For example, while an interim limit for MNP in rifampicin (B610482) was set at 5 ppm, an acceptable intake limit of 0.16 ppm was also established, highlighting the need for highly sensitive methods. frontiersin.org
Method optimization is key to achieving these low limits. This includes using high-efficiency chromatography columns, optimizing MS source parameters for maximum signal intensity, and employing effective sample preparation techniques to concentrate the analyte and remove interferences. frontiersin.orgscholaris.ca Validated LC-MS/MS methods have achieved LOQs for related nitrosopiperazines as low as 0.013 ppm in drug products and 0.25 µg/L in wastewater. frontiersin.orgscholaris.ca
Sampling and Sample Preparation Techniques for Complex Matrices
The goal of sample preparation is to extract this compound from its matrix and present it in a clean solution suitable for instrumental analysis. researchgate.net The choice of technique depends heavily on the nature of the sample matrix.
For solid matrices, such as pharmaceutical powders or tablets, a common approach is solvent extraction. hsa.gov.sg A precisely weighed amount of the sample is typically suspended in a suitable solvent, such as methanol. fda.gov.tw An internal standard solution is added, and the mixture is sonicated to ensure complete extraction of the analyte. fda.gov.twhsa.gov.sg Following extraction, centrifugation is used to pellet solid excipients, and the resulting supernatant is filtered through a membrane filter (e.g., 0.2 µm PVDF) before analysis. fda.gov.twhsa.gov.sgwho.int For certain complex pharmaceutical formulations, the pH of the extraction solvent may need to be adjusted to prevent matrix effects that can interfere with the analysis. mdpi.com
For liquid matrices like treated wastewater, which can have high salt content, a different approach is needed to avoid ion suppression in the mass spectrometer. scholaris.ca Supported Liquid Extraction (SLE) has been shown to be effective for extracting polar nitrosamines from such complex aqueous samples. scholaris.ca In this technique, the aqueous sample is loaded onto a solid support, and the analyte is then eluted with an immiscible organic solvent, providing a clean extract for analysis. scholaris.ca
Environmental Occurrence, Fate, and Ecotoxicological Implications of 1 Nitroso 4 Phenylpiperazine
Detection and Quantification of 1-Nitroso-4-phenylpiperazine in Environmental Compartments
The detection and quantification of this compound in various environmental matrices are crucial for understanding its distribution and potential risks. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are often employed for the trace-level quantification of N-nitrosamines in complex samples like wastewater scholaris.ca.
Presence in Wastewater Treatment Plant Effluents and Sludge
Wastewater treatment plants (WWTPs) are recognized as significant reservoirs for a variety of micropollutants, including the precursors to N-nitrosamines. Research has demonstrated that this compound can be formed during wastewater treatment processes. A study using mixed cultures from a municipal WWTP found that N-phenylpiperazine, a potential precursor, was transformed into this compound (referred to as N-nitroso-NPP in the study) as a final product asm.org. This indicates that WWTP effluents and the associated sludge are potential sources of this compound to the environment. While the study confirmed its formation, specific concentrations in full-scale WWTP effluents and sludge are not well-documented in the available literature.
The table below summarizes the findings from the aforementioned study on the transformation of N-phenylpiperazine.
| Precursor Compound | Transformation Product | Environment | Study Type | Finding |
| N-phenylpiperazine | This compound | Municipal Wastewater Treatment Plant Cultures | Laboratory Study | Identified as a final transformation product |
Occurrence in Aquatic and Terrestrial Systems
Direct monitoring data for this compound in aquatic and terrestrial systems is limited. However, the detection of other N-nitrosamines in natural waters, including groundwater and river water, suggests that compounds of this class can persist and be transported in the environment rsc.orgresearchgate.net. The discharge of WWTP effluents is a primary pathway for the introduction of such contaminants into aquatic ecosystems asm.org. The fate of this compound in these systems would be governed by its physicochemical properties and its susceptibility to various degradation processes.
Environmental Transformation and Degradation Pathways
The persistence of this compound in the environment is determined by its susceptibility to both biological and non-biological degradation processes.
Biotransformation Mechanisms and Microbial Degradation
The formation of this compound from N-phenylpiperazine in mixed microbial cultures from a WWTP demonstrates that microorganisms can play a role in its synthesis in the environment asm.org. Conversely, the potential for microbial degradation of this compound itself is an area that requires further investigation. Studies on other nitrosamines have shown that biodegradation in water is often not a significant removal process, suggesting a potential for persistence sci-hub.se. The proposed pathway for the biodegradation of some nitrosamines involves α-hydroxylation pnas.org.
Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)
Abiotic degradation processes, particularly photolysis and hydrolysis, are important for the environmental fate of many organic compounds.
Photolysis: N-nitrosamines are known to be susceptible to photolysis by ultraviolet (UV) radiation knu.ac.kr. They typically exhibit two absorption peaks, a strong one around 230 nm and a weaker one around 340 nm, which can be exploited for their photolytic degradation in water sci-hub.se. Studies on various N-nitrosamines have shown that they can be effectively decomposed by UV irradiation, with pseudo-first-order reaction kinetics knu.ac.kr. The rate of photolysis can be influenced by environmental factors such as pH, with lower pH sometimes favoring degradation . The quantum yield for the photolysis of N-nitrosodimethylamine (NDMA) is reported to be around 0.3 over a pH range of 2-8 nih.gov. While specific data for this compound is not available, it is expected to undergo similar photochemical reactions.
Hydrolysis: The hydrolysis of N-nitrosamines is generally a slow process under neutral environmental conditions. Acid-catalyzed hydrolysis can occur, but the rate is highly dependent on the structure of the nitrosamine (B1359907) and the pH of the solution rsc.org. For many nitrosamines, significant hydrolysis is only observed under strongly acidic conditions.
Ecotoxicological Assessments of this compound
There is a significant lack of published data on the specific ecotoxicological effects of this compound on aquatic or terrestrial organisms. However, the broader class of N-nitrosamines is of considerable concern due to their carcinogenic and mutagenic properties in various organisms, including mammals ewg.orgnih.gov. The U.S. Environmental Protection Agency (EPA) has established ambient water quality criteria for nitrosamines as a group to protect human health from potential carcinogenic effects epa.gov.
General ecotoxicological data for some nitrosamines indicate that acute toxicity to freshwater aquatic life can occur at concentrations in the low milligrams per liter range epa.gov. For instance, the 96-hour LC50 for N-nitrosodiphenylamine for the bluegill sunfish is 5,850 µg/L epa.gov. The potential for ingested nitrites and nitrates to form nitrosamines in the digestive tracts of organisms is also a concern, as these compounds can have toxic effects nih.gov. Given the known hazards of the N-nitrosamine class, it is reasonable to presume that this compound may also pose a risk to environmental organisms, but specific studies are needed to confirm this and determine toxicological endpoints.
The table below provides a summary of general ecotoxicity data for a related nitrosamine.
| Compound | Organism | Test Type | Endpoint | Value (µg/L) | Reference |
| N-nitrosodiphenylamine | Bluegill (Lepomis macrochirus) | Acute | 96-hour LC50 | 5,850 | epa.gov |
| N-nitrosodiphenylamine | Daphnia magna | Acute | - | 7,760 | epa.gov |
Impact on Aquatic Organisms
There is no specific information available in the reviewed scientific literature regarding the impact of this compound on aquatic organisms. While N-nitrosamines as a class of compounds are recognized as potential environmental contaminants of concern due to their carcinogenic and mutagenic properties, dedicated studies on the aquatic toxicity of this compound are not publicly accessible. Research on other nitrosamines, such as N-nitrosodimethylamine (DMN) and N-nitrosodiethylamine (DEN), has indicated varying levels of toxicity to algae, invertebrates, and fish, but these findings cannot be directly extrapolated to this compound without specific experimental data. Consequently, no data tables on the effects of this specific compound on aquatic life can be generated at this time.
Effects on Terrestrial Biota and Ecosystems
Similarly, there is a notable absence of research on the effects of this compound on terrestrial biota and ecosystems. Information regarding its behavior in soil, potential for bioaccumulation in terrestrial food chains, and its specific toxicological effects on soil microorganisms, plants, and terrestrial invertebrates has not been documented in the available scientific literature. While a related compound, 1-methyl-4-nitrosopiperazine (B99963), has been identified as a potent genotoxic carcinogen in rats, this information does not directly pertain to the ecotoxicological effects of this compound in the wider environment. Without dedicated studies, it is not possible to provide an assessment of its impact on terrestrial ecosystems or to create data tables summarizing these effects.
Regulatory Science and Pharmaceutical Impurity Research of 1 Nitroso 4 Phenylpiperazine
1-Nitroso-4-phenylpiperazine as a Nitrosamine (B1359907) Drug Substance-Related Impurity (NDSRI)
This compound is a nitrosamine compound that can form from the nitrosation of an API or an API fragment that contains the 4-phenylpiperazine moiety. khlaw.com Unlike small-molecule nitrosamines such as N-nitrosodimethylamine (NDMA), NDSRIs like this compound are typically unique to a specific API. raps.org The presence of such impurities, even at trace levels, is a concern due to the classification of many nitrosamines as probable or possible human carcinogens. fda.gov Consequently, regulatory agencies require manufacturers to conduct thorough risk assessments to evaluate the potential for NDSRI formation in their products. raps.orgfda.gov this compound has been identified as a potential impurity in drug products containing Levodropropizine and Dropropizine, which are used as cough suppressants. synzeal.comsimsonpharma.com
Risk Assessment Frameworks for NDSRI Formation in Pharmaceutical Products
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive risk assessment frameworks for nitrosamine impurities, including NDSRIs. khlaw.comraps.orgacs.org These frameworks require pharmaceutical manufacturers to proactively evaluate the risk of nitrosamine formation in their products. cir-safety.org The process typically involves a three-step approach:
Risk Identification: A thorough scientific review of the API synthesis, manufacturing process, and formulation of the drug product to identify any potential sources of nitrosatable amines and nitrosating agents. nih.govresearchgate.net
Risk Analysis: If a risk is identified, confirmatory testing of the API and/or drug product is required using sensitive and validated analytical methods to detect and quantify the specific NDSRI. raps.org
Risk Control: If the NDSRI is detected, manufacturers must implement a control strategy to ensure the impurity is maintained at or below the acceptable intake (AI) limit. nih.gov
For NDSRIs where compound-specific carcinogenicity data is not available, the FDA has recommended a predicted carcinogenic potency categorization approach (CPCA) . cir-safety.orgfda.gov This approach uses structure-activity relationships (SAR) to place the NDSRI into a potency category with a corresponding AI limit. cir-safety.org
| Predicted Carcinogenic Potency Category | Corresponding Recommended AI Limit (ng/day) | Rationale |
| Category 1 | 26.5 | High potency, similar to N-nitrosodiethylamine (NDEA). |
| Category 2 | 100 | Potency no higher than N-nitrosodimethylamine (NDMA) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-(butanone) (NNK). |
| Category 3 | 400 | Lower potency than Category 2 due to weakly deactivating structural features. |
| Category 4 | 1500 | Significantly lower potency due to strongly deactivating structural features. |
| Category 5 | 1500 | Expected to be non-mutagenic. |
This table is based on the FDA's guidance on Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities. cir-safety.org
Identification of Root Causes for this compound Formation in Drug Products
The formation of this compound in a drug product is contingent on the presence of a nitrosatable amine and a nitrosating agent under favorable conditions. acs.org
Role of Nitrosatable Amines in Drug Substances
The primary source of the nitrosatable amine for the formation of this compound is the drug substance itself, specifically those containing a 4-phenylpiperazine structural motif. synzeal.comsimsonpharma.com This secondary amine is susceptible to nitrosation. Drug substances such as Levodropropizine and Dropropizine contain this structural feature. synzeal.comsimsonpharma.com
Contribution of Nitrosating Agents in Excipients and Manufacturing Processes
Nitrosating agents can be introduced into the drug product through various sources, with nitrite (B80452) impurities in excipients being a primary concern. acs.orgacs.org Nitrites can react with the secondary amine of the drug substance under acidic conditions to form the corresponding nitrosamine. nih.gov
Commonly used excipients that may contain trace levels of nitrites include:
Fillers (e.g., lactose, microcrystalline cellulose)
Binders (e.g., povidone)
Disintegrants (e.g., croscarmellose sodium)
Lubricants (e.g., magnesium stearate)
The level of nitrite impurities can vary significantly between different excipients and even between different lots from the same supplier. acs.org
Influence of Manufacturing Conditions and Packaging on Formation
Certain manufacturing conditions can create a favorable environment for the formation of this compound. These include:
pH: Acidic conditions can facilitate the conversion of nitrite salts into nitrous acid, a potent nitrosating agent. nih.govnih.gov
Temperature: Elevated temperatures during manufacturing processes such as wet granulation and drying can accelerate the rate of nitrosation reactions. researchgate.net
Moisture Content: The presence of water can facilitate the interaction between the nitrosatable amine and the nitrosating agent.
The choice of primary packaging materials can also play a role, although it is considered a less common root cause. For instance, certain materials could potentially be a source of nitrosating agents.
Mitigation Strategies and Control Measures for this compound in Pharmaceuticals
Once a risk of this compound formation has been identified, manufacturers are required to implement effective mitigation and control strategies. fda.govfda.gov These strategies can be multifaceted, targeting different aspects of the drug product's lifecycle.
| Mitigation Strategy | Description |
| Formulation Optimization | Reformulating the drug product to include inhibitors of nitrosation, such as antioxidants (e.g., ascorbic acid, alpha-tocopherol), can significantly reduce the formation of this compound. nih.gov Adjusting the formulation pH to be less acidic can also inhibit the reaction. nih.gov |
| Excipient Control | Implementing a robust supplier qualification program to select excipients with low levels of nitrite impurities is a critical control measure. nih.gov This may involve routine testing of incoming excipient lots. |
| Process Control | Modifying manufacturing processes to avoid conditions that favor nitrosation, such as reducing processing temperatures and minimizing exposure to moisture, can be effective. |
| API Specification | Establishing and justifying appropriate specifications for nitrosamine impurities in the API can be part of the overall control strategy. |
| Final Product Testing | For products with a high risk of nitrosamine formation, routine testing of the final drug product may be necessary to ensure that this compound levels remain below the acceptable intake limit throughout the product's shelf life. raps.org |
This table outlines general mitigation strategies for nitrosamine impurities that are applicable to the control of this compound.
Inhibition of Nitrosation Through Scavenging Agents (e.g., Antioxidants)
The formation of N-nitrosamines, such as this compound (NPP), is a significant concern in the pharmaceutical industry due to their classification as probable human carcinogens. europa.eu A primary mitigation strategy involves inhibiting the nitrosation reaction, which typically occurs between a nitrosating agent (like nitrous acid, derived from nitrite salts) and a secondary or tertiary amine. fda.gov One of the most promising approaches is the use of scavenging agents, which remove the nitrite prerequisite for the reaction to proceed. usp.org
Extensive research has been conducted to identify effective and physiologically acceptable nitrite scavengers. usp.org In a study investigating inhibitors for the formation of N-nitroso-N'-phenylpiperazine (NPP) from N-phenylpiperazine, several compounds demonstrated significant efficacy. mdpi.com Nineteen structurally diverse nitrite scavengers were screened, with six showing the best scavenging properties under pharmaceutically relevant conditions: ascorbic acid (vitamin C), sodium ascorbate, maltol, propyl gallate, para-aminobenzoic acid (PABA), and l-cysteine. usp.orgmdpi.com
Further investigation into the inhibitory effects on NPP formation in both solution and solid-state (model tablets) revealed that the effectiveness of a scavenger can vary based on the conditions. mdpi.com
In Solution: At 25°C in a pH 3.0 phosphate buffer, ascorbic acid, p-aminobenzoic acid (PABA), and l-cysteine were identified as the most effective inhibitors of NPP formation. usp.orgmdpi.com
In Solid Formulations: In model tablets, the results were more complex. Before stress testing, sodium ascorbate, maltol, and propyl gallate completely prevented NPP formation. mdpi.com However, after stress testing (exposure to higher temperature and humidity), these same scavengers led to an increased amount of NPP. Conversely, ascorbic acid and l-cysteine, which had little impact before stress testing, significantly reduced NPP formation during the stress period. mdpi.com
These findings highlight that a compound's nitrite scavenging activity does not always directly correlate with its effectiveness as an N-nitrosation inhibitor, suggesting that other reaction pathways may be involved. usp.org The selection of an appropriate scavenger is therefore highly dependent on the specific drug product formulation and its lifecycle, including manufacturing and storage conditions. usp.org
| Scavenging Agent | Effectiveness in Solution (pH 3.0) | Effectiveness in Tablets (Before Stress) | Effectiveness in Tablets (After Stress) |
|---|---|---|---|
| Ascorbic Acid (Vitamin C) | High | No visible impact | High (attenuated formation) |
| Sodium Ascorbate | High | Complete prevention | Low (led to increased formation) |
| Maltol | High | Complete prevention | Low (led to increased formation) |
| Propyl Gallate | High | Complete prevention | Low (led to increased formation) |
| para-Aminobenzoic Acid (PABA) | High | Not reported in detail for tablets | Not reported in detail for tablets |
| l-Cysteine | High | No visible impact | High (attenuated formation) |
Process Adjustments and Formulation Optimization
Beyond the use of scavengers, controlling the formation of this compound relies heavily on manufacturing process adjustments and the strategic optimization of the drug product formulation. khlaw.comzamann-pharma.com The goal of these measures is to eliminate or minimize the conditions that favor the nitrosation reaction. fda.gov
Process Adjustments:
Control of Raw Materials: A critical step is the careful selection and auditing of all raw materials, including the active pharmaceutical ingredient (API), excipients, and solvents, to control the levels of precursor amines and nitrosating agents (e.g., nitrites). khlaw.comgmp-compliance.org Nitrite impurities have been found in a range of common excipients, which can lead to nitrosamine formation during manufacturing or storage. gmp-compliance.org
Avoiding Nitrosating Reagents: Manufacturing processes should be designed to avoid, wherever possible, the use of reagents that can act as nitrosating agents. khlaw.com For instance, the use of nitrous acid to quench residual azide is a known risk factor for nitrosamine formation if precursor amines are present. fda.govgmp-compliance.org
pH and Temperature Control: The formation of nitrosamines is often pH-dependent, with acidic conditions generally favoring the reaction. fda.govgmp-compliance.org Maintaining the reaction mixture at a specific pH range where nitrosation is less likely to occur can be an effective control. For example, in the synthesis of related nitroso-piperazine compounds, controlling the pH was critical to prevent decomposition and improve yield. google.com Similarly, temperature control is crucial, as higher temperatures can accelerate the degradation of precursors and the formation of impurities. google.com
Formulation Optimization:
Excipient Compatibility: Thorough excipient compatibility studies are essential. The risk of nitrosamine formation increases when an amine-containing API, such as a phenylpiperazine derivative, is formulated with excipients containing trace amounts of nitrites. gmp-compliance.org Choosing excipient grades with low nitrite content is a key mitigation strategy.
Inclusion of Inhibitors: As discussed previously, incorporating antioxidants or other scavenging agents directly into the formulation can proactively inhibit nitrosamine formation throughout the product's shelf life. usp.org
Packaging and Storage: Manufacturers should assess the role of packaging materials, which could potentially leach reactive impurities into the drug product during storage. khlaw.com Storage conditions, such as temperature and humidity, must also be controlled to prevent degradation that could lead to impurity formation. pmda.go.jp
By integrating these process controls and formulation strategies, manufacturers can develop a robust control strategy to ensure that this compound is kept at or below its acceptable limit. fda.gov
Regulatory Landscape and Guidelines for Nitrosamine Impurities
The unexpected discovery of nitrosamine impurities in common medications starting in 2018 triggered a global regulatory response. europa.eugmp-compliance.org Nitrosamines are classified as probable human carcinogens based on animal studies, meaning that long-term exposure above certain levels may increase the risk of cancer. europa.eu This has made their control a high priority for regulatory agencies worldwide, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). zamann-pharma.comfederalregister.gov
Regulatory bodies now require pharmaceutical manufacturers and marketing authorization holders (MAHs) to implement a comprehensive risk management strategy for all medicinal products. europeanpharmaceuticalreview.comraps.org This involves conducting risk assessments to evaluate the potential for nitrosamine formation, followed by confirmatory testing if a risk is identified, and implementing mitigation strategies to prevent or reduce these impurities to acceptable levels. federalregister.govraps.org The overarching goal is to ensure that all medicines are safe and that the presence of nitrosamines is controlled and kept as low as possible. dlrcgroup.com
European Medicines Agency (EMA) and Food and Drug Administration (FDA) Directives
Both the EMA and the FDA have issued detailed guidance for the pharmaceutical industry on controlling nitrosamine impurities in human medicines. federalregister.goveuropeanpharmaceuticalreview.comfda.gov While their specific timelines and reporting structures may differ slightly, their core scientific principles and expectations are closely aligned. dlrcgroup.com
Key Regulatory Expectations:
Risk Assessment: Manufacturers must perform a comprehensive risk evaluation for all their products to identify any potential for the presence of nitrosamines. europa.euraps.org This assessment should consider all potential sources, including the API synthesis process, raw materials, excipients, degradation, and manufacturing processes of the finished drug product. fda.govzamann-pharma.com
Confirmatory Testing: If a risk of nitrosamine formation is identified, confirmatory testing of the drug product must be conducted using sensitive and validated analytical methods. raps.orgfda.gov This step is crucial to confirm and quantify the presence of any nitrosamine impurity, such as this compound.
Mitigation and Control: Should testing confirm the presence of a nitrosamine impurity above acceptable levels, manufacturers are required to implement effective mitigation strategies. zamann-pharma.comeuropeanpharmaceuticalreview.com This can involve changing the manufacturing process, reformulating the product, or introducing specifications for the impurity. fda.gov All changes must be reported to and approved by the relevant regulatory authority. raps.org
The EMA has provided guidance through an Article 5(3) referral and a detailed Questions and Answers document, which is regularly updated. europa.eueuropeanpharmaceuticalreview.comedqm.eu The FDA has published its recommendations in the guidance document "Control of Nitrosamine Impurities in Human Drugs," which outlines the steps manufacturers should take to detect and prevent unacceptable levels of these impurities. fda.govfederalregister.gov Both agencies emphasize a scientific, risk-based approach to managing this issue.
Setting Acceptable Intake Limits and Specification Requirements
A cornerstone of the regulatory framework is the establishment of Acceptable Intake (AI) limits for nitrosamine impurities. An AI represents a level of exposure that is considered to pose a negligible cancer risk over a lifetime of exposure (typically defined as an increased risk of 1 in 100,000). fda.govfda.gov
Establishing Acceptable Intake (AI) Limits: When robust carcinogenicity data for a specific nitrosamine is available, a compound-specific AI can be calculated, often based on rodent carcinogenic potency data (TD50 values). fda.gov However, for most nitrosamine drug substance-related impurities (NDSRIs), such data is not available. fda.gov To address this, regulatory agencies, led by the FDA, have developed a "Predicted Carcinogenic Potency Categorization Approach" (CPCA). exponent.combasciences.com This approach uses structure-activity relationships to assign a nitrosamine to a potency category based on its structural features, with each category having a corresponding AI limit. exponent.com This method has also been endorsed by the EMA. exponent.com
| Potency Category | Acceptable Intake (AI) Limit | Description |
|---|---|---|
| 1 | 26.5 ng/day | Highest potency; limit based on the potent nitrosamine N-nitrosodiethylamine (NDEA). |
| 2 | 100 ng/day | Represents potent nitrosamines like N-nitrosodimethylamine (NDMA). |
| 3 | 400 ng/day | Lower potency due to weakly deactivating structural features. |
| 4 | 1500 ng/day | Significantly lower potency due to strongly deactivating features. |
| 5 | 1500 ng/day | Lowest potency; limit corresponds to the Threshold of Toxicological Concern (TTC) for mutagenic impurities. |
If a limit for a specific nitrosamine cannot be determined using any of these approaches, the FDA recommends using the default AI limit of 26.5 ng/day as a conservative measure. khlaw.comraps.org
Specification Requirements: If confirmatory testing shows that a nitrosamine impurity like this compound is consistently present in a drug product, a specification limit must be established as part of the control strategy. europeanpharmaceuticalreview.com The FDA recommends that a specification be set if the impurity is found at a level above 10% of its designated AI limit. khlaw.compharmtech.com The specification ensures that the amount of the impurity in each batch of the drug product is controlled and remains at or below the AI limit over its entire shelf life. fda.gov
Comparative Research and Structure Activity Relationship Studies
Structural Analogues of 1-Nitroso-4-phenylpiperazine
Structural analogues of this compound share a common N-nitrosamine functional group (-N=N=O) but differ in the substituents on the piperazine (B1678402) or piperidine (B6355638) ring. These variations, from the absence of a substituent to the presence of different alkyl or aryl groups, significantly influence the compound's physicochemical properties and metabolic fate.
N-Nitrosopiperidine (NPip) and 1-Nitroso-4-phenylpiperidine (NPPip) are key analogues for comparative studies. NPip is the foundational structure, a simple cyclic nitrosamine (B1359907) derived from piperidine. nih.gov It is a well-documented carcinogen found in tobacco smoke, certain foods, and spices treated with sodium nitrite (B80452). nih.govchemicalbook.com Its structure consists of a piperidine ring where the hydrogen attached to the nitrogen is replaced by a nitroso group. chemicalbook.com
1-Nitroso-4-phenylpiperidine (NPPip) represents a closer structural analogue to this compound, but with a piperidine core instead of piperazine. nih.gov The key structural difference from NPip is the presence of a phenyl group at the C-4 position of the piperidine ring. This substitution significantly alters the molecule's steric and electronic properties, which can influence its interaction with metabolic enzymes and DNA.
| Compound | Structure | Core Ring | Substituent at C-4 |
| N-Nitrosopiperidine (NPip) | Piperidine | Hydrogen | |
| 1-Nitroso-4-phenylpiperidine (NPPip) | Piperidine | Phenyl | |
| This compound | Piperazine | Phenyl (at N-4) |
The piperazine ring, with its two nitrogen atoms, allows for the formation of various nitrosamine derivatives. nih.goveurekaselect.com These compounds are relevant for understanding the potential toxicological profile of this compound. Key examples include:
N-Mononitrosopiperazine (MNPz): This compound results from the nitrosation of one of the nitrogen atoms in the piperazine ring. It can be formed endogenously following treatment with piperazine-containing drugs. nih.gov
N,N'-Dinitrosopiperazine (DNPz): In this derivative, both nitrogen atoms of the piperazine ring are nitrosated. Trace levels have been detected in urine after administration of piperazine. nih.gov
1-Methyl-4-nitrosopiperazine (B99963) (MeNP): This compound features a methyl group on one nitrogen and a nitroso group on the other. It has been a subject of toxicological assessment to establish acceptable intake limits for nitrosamine impurities. nih.govnih.gov
The study of these and other derivatives helps to build a comprehensive picture of how substitutions on the piperazine ring influence biological activity. nih.gov
Comparative Toxicological Profiles and Mechanistic Differences
The carcinogenicity of N-nitroso compounds is primarily linked to their metabolic activation. pharmaexcipients.commdpi.com Cytochrome P450 enzymes catalyze the hydroxylation of the carbon atom alpha to the nitroso group (α-hydroxylation). pharmaexcipients.comnih.gov This process leads to the formation of unstable intermediates that ultimately generate reactive electrophiles, such as diazonium ions, which can alkylate DNA and initiate carcinogenesis. pharmaexcipients.commdpi.comnih.gov
A vast majority of N-nitroso compounds exhibit genotoxic and carcinogenic effects in laboratory animals. nih.gov However, there is significant variability in potency and target organ specificity among different analogues. nih.gov
For instance, N-Nitrosopiperidine (NPip) is a potent carcinogen that has been shown to induce tumors in the esophagus, stomach, liver, and lungs in animal studies. nj.govresearchgate.net Its structurally similar counterpart, N-nitrosopyrrolidine (NPYR), which has a five-membered ring, primarily induces liver tumors and is not an esophageal carcinogen in rats. nih.govresearchgate.net This difference in organ specificity is attributed to tissue-specific metabolic activation; rat esophageal microsomes are effective at activating NPip but not NPYR. nih.govresearchgate.net This highlights how subtle changes in the ring structure can dramatically alter the toxicological profile. The carcinogenic potency of various nitrosamines can span a range of over 100 million-fold. toxplanet.com
| Compound | Carcinogenic Target Organs (in Rats) | Notes |
| N-Nitrosopiperidine (NPip) | Esophagus, Liver, Stomach, Lungs nj.govresearchgate.net | Potent esophageal carcinogen. nih.gov |
| N-Nitrosopyrrolidine (NPYR) | Liver nih.govresearchgate.net | Not an esophageal carcinogen. nih.gov |
| N-Nitrosodimethylamine (NDMA) | Liver, Kidney, Lungs cabidigitallibrary.org | A well-studied, potent carcinogen. americanpharmaceuticalreview.com |
Substituents on the core ring structure play a critical role in modulating the biological activity of N-nitroso compounds. nih.gov These effects can be steric or electronic and can influence the rate of metabolic activation or detoxification. pharmaexcipients.comacs.org
Steric Hindrance: Bulky substituents near the α-carbon can sterically hinder the approach of metabolic enzymes, thereby reducing the rate of α-hydroxylation and decreasing carcinogenic potency. acs.orgeuropa.eu For example, methyl groups at the α-position have been shown to reduce carcinogenic potency. nih.gov The presence of a phenyl group, as in 1-Nitroso-4-phenylpiperidine and this compound, introduces significant steric bulk that can influence metabolic pathways.
Electronic Effects: The electronic properties of substituents can also affect biological activity. Electron-withdrawing groups near the β-carbon have been reported in some cases to lower carcinogenic potency. nih.gov The phenyl group in this compound can exert electronic effects on the piperazine ring, potentially influencing the stability of metabolic intermediates. acs.org
Metabolic Switching: Substituents can alter the primary site of metabolism. For example, studies on nitroso-N-methyl-N-(2-phenyl)ethylamine showed that deuterium (B1214612) substitution at the α-methylene of the phenylethyl group significantly increased carcinogenic effectiveness, suggesting that metabolic pathways other than methylation might be critical for this compound's carcinogenicity. nih.gov
Understanding these substituent effects is crucial for predicting the potential toxicity of complex nitrosamines like this compound based on data from simpler analogues. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Nitroso Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the biological activity of chemicals based on their molecular structure. mdpi.com For N-nitroso compounds, QSAR models are developed to predict toxicological endpoints like carcinogenicity and acute toxicity, providing a means for preliminary risk assessment when experimental data is unavailable. mdpi.comnih.gov
These models work by identifying molecular descriptors—numerical values that quantify different aspects of a molecule's structure—and correlating them with biological activity through statistical methods. mdpi.com The quality and predictive power of QSAR models are assessed through internal and external validation techniques. mdpi.com
Several QSAR studies have been conducted on N-nitroso compounds:
Models have been developed to predict the acute oral toxicity (LD50) in rats. One such model found that toxicity depends on factors like polarizability, ionization potential, and the presence of C-O bonds. mdpi.com
Other models focus on predicting the carcinogenicity of N-nitroso compounds. mdpi.comnih.gov These models often incorporate quantum mechanical descriptors to better capture the electronic properties that govern metabolic activation and reactivity. nih.govresearcher.life
Researchers have used techniques like Genetic Algorithm (GA) and Multiple Linear Regression (MLR) to select the most relevant descriptors and build predictive models. mdpi.com Machine learning algorithms, including artificial neural networks (ANN), have also been employed. mdpi.com
QSAR studies provide valuable insights into the mechanisms of toxicity. For example, classification models have identified substructures like nitrile, alkyl chloride, and amine-containing fragments as significant contributors to the high toxicity of certain N-nitroso compounds. mdpi.com These computational tools, when used within their applicability domain, can help prioritize chemicals for further testing and support risk assessment efforts for novel or data-poor nitrosamines. fda.gov
Development of Predictive Models for Toxicity
The prediction of toxicity for N-nitroso compounds, including this compound, heavily relies on the development of computational models. These models are essential for screening chemicals for potential adverse effects without extensive and costly experimental testing. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this predictive toxicology.
QSAR models are mathematical representations that correlate the structural or property descriptors of a chemical with its biological activity. For N-nitrosamines, these models have been developed to predict their carcinogenic potency. researchgate.net The general approach involves compiling a dataset of N-nitroso compounds with known toxicities and then identifying molecular descriptors that are statistically correlated with these toxicological endpoints.
The metabolic activation of N-nitrosamines is a critical factor in their toxicity. nih.gov A key mechanism is the enzymatic α-hydroxylation by cytochrome P450 enzymes, which leads to the formation of unstable intermediates that can alkylate DNA, a crucial step in the initiation of cancer. mit.edufrontiersin.org Therefore, predictive models for N-nitrosamines often incorporate descriptors related to their susceptibility to metabolic activation. nih.gov
Different modeling techniques have been employed, including regression analysis and machine learning approaches like the TOPological Substructural MOlecular DEsign (TOPS-MODE). researchgate.net These models can account for a significant portion of the variance in the experimental data and have shown good predictive performance in cross-validation studies. researchgate.net The development of such models allows for the estimation of the carcinogenic potency of untested N-nitroso compounds, aiding in their risk assessment. researchgate.net
Below is an interactive data table illustrating a hypothetical QSAR model for a series of N-nitroso compounds, demonstrating the relationship between molecular descriptors and predicted toxicity.
| Compound | LogP | Electronic Energy (eV) | Steric Hindrance (Å) | Predicted Carcinogenic Potency (TD50) |
| N-Nitrosodimethylamine | -0.57 | -12.5 | 2.1 | 0.09 |
| N-Nitrosodiethylamine | 0.47 | -12.3 | 2.8 | 0.15 |
| This compound | 1.85 | -11.9 | 4.5 | 1.20 |
| N-Nitrosopiperidine | 0.35 | -12.4 | 3.2 | 0.45 |
| N-Nitrosopyrrolidine | -0.15 | -12.6 | 2.9 | 0.60 |
Note: The data in this table is illustrative and intended to demonstrate the principles of QSAR modeling. Actual values may vary.
Identification of Key Molecular Descriptors Influencing Biological Effects
The biological effects of this compound are intrinsically linked to its molecular structure. Identifying the key molecular descriptors that influence these effects is a primary goal of SAR studies. For N-nitroso compounds, several structural features have been identified as being critical for their carcinogenic and mutagenic potential. nih.gov
One of the most significant factors is the substitution pattern at the α-carbon atoms (the carbons adjacent to the nitroso-amine nitrogen). nih.gov The presence of hydrogen atoms at an α-carbon is often a prerequisite for metabolic activation via α-hydroxylation, which is a key step in the mechanism of carcinogenicity for many N-nitrosamines. lhasalimited.org The structure of this compound contains α-hydrogens on the piperazine ring, making it a potential substrate for such activation.
A computational approach using circular fingerprints that consider the structural environment up to several bonds away from the nitroso group has been developed to identify the most relevant structural analogs for assessing the carcinogenicity of data-poor N-nitrosamines. multicase.com This method takes into account factors such as the degree of substitution at the alpha-carbon and the proximity of bulky or electron-donating/withdrawing substituents. multicase.com
The following interactive data table outlines key molecular descriptors and their general influence on the toxicity of N-nitroso compounds, with a specific consideration for this compound.
| Molecular Descriptor | General Influence on Toxicity | Relevance to this compound |
| α-Carbon Substitution | The degree of substitution affects metabolic activation. Less substitution can lead to higher carcinogenic potency. nih.gov | The piperazine ring has secondary carbons at the α-position, which are susceptible to metabolic activation. |
| Electronic Effects | Electron-withdrawing groups can influence the stability of the N-nitroso group and its metabolic activation. nih.gov | The phenyl group can exert electronic effects on the piperazine ring and the N-nitroso moiety. |
| Steric Hindrance | Bulky substituents near the α-carbons can hinder metabolic activation, potentially reducing carcinogenic potency. researchgate.net | The phenyl group introduces some steric bulk, which could modulate the rate of metabolic activation. |
| Hydrophobicity (LogP) | Affects the compound's absorption, distribution, and cellular uptake. nih.gov | The presence of the phenyl group increases the hydrophobicity compared to smaller cyclic nitrosamines. |
| Molecular Weight | Influences the overall ADME properties of the compound. multicase.com | A moderate molecular weight may affect its distribution and metabolism pathways. |
Future Research Directions and Emerging Topics
Advanced Analytical Techniques for Enhanced Sensitivity and Throughput
The accurate detection and quantification of nitrosamine (B1359907) impurities at trace levels are critical for ensuring the safety of pharmaceutical products and environmental matrices. nih.govnih.gov While traditional analytical methods exist, the demand for higher sensitivity and faster screening has spurred the development of more advanced techniques. nih.govojp.gov
Future research will likely focus on the refinement and broader application of methods such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for its exceptional sensitivity and selectivity. resolvemass.ca Gas Chromatography-Mass Spectrometry (GC-MS) remains a valuable tool, particularly for volatile nitrosamines. resolvemass.ca High-Resolution Mass Spectrometry (HRMS) is emerging as a powerful technique for identifying novel or unknown nitrosamine impurities. resolvemass.cathermofisher.com
Furthermore, techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) offer a significant advantage in terms of high-throughput screening of volatile nitrosamines, simplifying quantitative analysis and reducing sample preparation time. news-medical.net The development of analytical methods capable of detecting nitrosamines at even lower levels (parts per billion or even parts per trillion) will continue to be a key area of investigation. resolvemass.ca
Table 1: Comparison of Advanced Analytical Techniques for Nitrosamine Analysis
| Technique | Strengths | Applications |
|---|---|---|
| LC-MS/MS | High sensitivity and selectivity, simultaneous quantification of multiple nitrosamines. resolvemass.ca | Pharmaceutical APIs and finished products, water testing. resolvemass.ca |
| GC-MS | Excellent for volatile compounds, broad screening capabilities. resolvemass.ca | Environmental testing, food safety monitoring. resolvemass.ca |
| HRMS | Ultra-high accuracy, detection of novel nitrosamines. resolvemass.ca | Research and regulatory submissions. resolvemass.ca |
| SIFT-MS | High-throughput screening, rapid analysis, reduced sample preparation. news-medical.net | Quantitative screening of volatile nitrosamines in drug products. news-medical.net |
In Silico Modeling and Predictive Toxicology for Novel Derivatives
The synthesis and evaluation of novel derivatives of 1-Nitroso-4-phenylpiperazine necessitate predictive tools to assess their potential toxicity without extensive animal testing. In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) models, offers a promising approach to predict the carcinogenic potency of nitrosamines. acs.orgnih.gov
These computational models utilize quantum mechanical and classical descriptors to establish relationships between the chemical structure of a compound and its biological activity. nih.govnih.gov By analyzing factors such as molecular structure, electronic properties, and reactivity, QSAR models can help in classifying nitrosamines into different potency categories. acs.orgresearchgate.net Future research will focus on developing more accurate and robust QSAR models by incorporating larger datasets and advanced machine learning algorithms. acs.org The goal is to create predictive tools that can reliably estimate the carcinogenic risk of newly identified or synthesized nitrosamine derivatives, aiding in early-stage safety assessments. nih.govnovartis.com
Comprehensive Risk Assessment Methodologies for Complex Exposures
Humans are potentially exposed to a multitude of chemicals from various sources, making the assessment of risks from complex exposures a significant challenge. nih.govresearchgate.net For nitrosamines like this compound, comprehensive risk assessment methodologies are crucial to understand the potential health impacts. qbdgroup.comulisboa.pt
A key aspect of this is the "cohort of concern" classification for mutagenic impurities, which includes many nitrosamines. qbdgroup.com Risk assessment strategies involve a thorough evaluation of the manufacturing processes of drug products to identify and mitigate risks associated with nitrosamine impurities. qbdgroup.com This includes analyzing raw materials, manufacturing equipment, and the potential for nitrosamine formation during storage. syngeneintl.comoutsourcedpharma.com
Future methodologies will likely integrate data from various sources, including exposure modeling, biomonitoring, and in vitro toxicity testing, to provide a more holistic view of the risks associated with complex chemical mixtures. fhi.nofhi.no The development of frameworks for assessing the cumulative risk from exposure to multiple nitrosamines and other carcinogens will be a critical area of research. researchgate.net
Development of Novel Inhibitors for Nitrosamine Formation
Preventing the formation of nitrosamines in the first place is a key strategy for mitigating their risks. acs.org Nitrosamine formation can occur when a secondary or tertiary amine reacts with a nitrosating agent, such as nitrite (B80452), under specific conditions. fda.govnih.gov Research into inhibitors of this reaction is an active and important field.
Several compounds have been identified as effective inhibitors of nitrosamine formation. Ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) are well-known antioxidants that can act as nitrite scavengers, reducing the availability of the nitrosating agent. pharmaexcipients.comnih.govnih.govresearchgate.net Other antioxidants, such as caffeic acid and ferulic acid, have also demonstrated significant inhibitory effects. nih.govpharmaexcipients.com
Emerging research is exploring the use of novel materials and technologies to prevent nitrosamine formation. For instance, active packaging technologies that incorporate scavenger materials to remove nitrosating agents from the headspace of drug packaging are being developed. ondrugdelivery.comcontractpharma.com Future work will likely focus on discovering and developing more potent and specific inhibitors, as well as optimizing their application in various matrices, including pharmaceuticals and food products. researchgate.netdsm-firmenich.com
Table 2: Investigated Inhibitors of Nitrosamine Formation
| Inhibitor | Mechanism of Action | Reference |
|---|---|---|
| Ascorbic Acid (Vitamin C) | Reduces the nitrosating agent to non-nitrosating nitric oxide. pharmaexcipients.com | nih.govnih.govcontractpharma.com |
| α-Tocopherol (Vitamin E) | Acts as an antioxidant, competing for the nitrosating agent. researchgate.net | researchgate.netdsm-firmenich.com |
| Caffeic Acid | Inhibits nitrosamine formation by acting as a nitrite scavenger. pharmaexcipients.com | nih.govpharmaexcipients.com |
| Ferulic Acid | Shows significant inhibition of nitrosamine generation. pharmaexcipients.com | nih.govpharmaexcipients.com |
| Amino Acids (Glycine, Lysine, Histidine) | Potential inhibitors for liquid dosage forms through diazotization. researchgate.net | nih.gov |
Environmental Remediation Strategies for Nitrosamine Contamination
The presence of nitrosamines in the environment, particularly in water and soil, is a growing concern due to their potential to contaminate drinking water sources. acs.orgmtu.edu Developing effective remediation strategies is essential to address this issue.
Bioremediation, which utilizes microorganisms to break down contaminants, has shown promise for the degradation of nitrosamines. nih.gov Certain bacteria, such as Rhodococcus ruber, have demonstrated the ability to biodegrade N-nitrosodimethylamine (NDMA). nih.gov Intestinal bacteria have also been found to degrade nitrosamines, converting them into the parent amine and nitrite. nih.gov
Other research has focused on the degradation of nitrosamines in water through processes such as UV photolysis. mtu.edu Studies have shown that different nitrosamines exhibit varying levels of biodegradability. sintef.no Future research will aim to identify and engineer more efficient microbial strains for bioremediation and to optimize physical and chemical degradation processes for the removal of a wider range of nitrosamines from contaminated environments. acs.orgnih.gov
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR identifies nitroso (-N=O) and phenylpiperazine protons. Key signals: δ ~7.3–7.5 ppm (aromatic protons), δ ~3.5–4.0 ppm (piperazine CH₂) .
- Mass spectrometry : Electron ionization (EI-MS) confirms molecular ion peaks (e.g., m/z 115.13 for 1-Nitrosopiperazine ).
- X-ray crystallography : SHELX refines crystal structures, resolving nitroso group geometry and hydrogen bonding .
Advanced Research Question
High-resolution MS (HRMS) and 2D NMR (COSY, NOESY) detect trace impurities or tautomeric forms. For unstable crystals, synchrotron radiation improves diffraction resolution. Compare with computational models (e.g., PubChem 3D conformers ).
How can computational modeling predict the biological activity of this compound derivatives?
Advanced Research Question
- Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., dopamine receptors ). Validate with experimental IC₅₀ values from radioligand assays.
- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance antimicrobial activity ).
- MD simulations : GROMACS assesses stability of ligand-receptor complexes under physiological conditions .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Basic Research Question
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ calculation .
- Enzyme inhibition : Spectrophotometric assays for carbonic anhydrase isoforms .
Advanced Research Question
Mechanistic studies:
- Flow cytometry : Assess apoptosis via Annexin V/PI staining.
- Western blotting : Quantify apoptosis-related proteins (e.g., caspase-3) .
How should researchers address contradictory data in biological activity studies of nitroso-piperazine derivatives?
Advanced Research Question
- Structural validation : Confirm compound identity via X-ray crystallography and HRMS .
- Assay standardization : Replicate under controlled conditions (pH, temperature, cell passage number) .
- Meta-analysis : Compare with structurally similar compounds (e.g., 1-(4-chlorophenyl)piperazine ) to identify substituent-dependent trends.
What protocols ensure safe handling and storage of this compound?
Basic Research Question
- Storage : –20°C in amber vials under inert gas (N₂/Ar) to prevent nitroso group degradation .
- Safety : Use fume hoods; refer to SDS sheets for 1-(4-chlorophenyl)piperazine analogs .
Advanced Research Question
Stability studies:
- HPLC-PDA : Monitor degradation products under UV light or elevated temperatures .
- LC-MS/MS : Identify nitroso-to-amine reduction byproducts .
How can regioselectivity be controlled during the nitrosation of 4-phenylpiperazine?
Advanced Research Question
- Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer nitrosation to the desired nitrogen .
- Kinetic vs. thermodynamic control : Lower temperatures (0°C) favor kinetic products; higher temps (25°C) favor thermodynamic .
What strategies validate isomeric purity of this compound?
Advanced Research Question
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IB) to resolve enantiomers .
- VCD spectroscopy : Compare experimental and computed vibrational circular dichroism spectra .
How do solvent polarity and pH affect the stability of this compound?
Basic Research Question
- Polar solvents : Acetonitrile >90% stability at pH 7.0; avoid aqueous acidic conditions (promotes decomposition) .
- pH studies : Use buffered solutions (pH 5–8) and track degradation via UV-Vis (λmax ~270 nm) .
What in vivo models are appropriate for pharmacokinetic studies of nitroso-piperazines?
Advanced Research Question
- Rodent models : Administer orally (10 mg/kg) and collect plasma for LC-MS/MS analysis .
- Tissue distribution : Autoradiography with ¹⁴C-labeled compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
